1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea is a synthetic organic compound characterized by the presence of a benzodioxole ring and a cyclohexylurea moiety
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea typically involves the reaction of 1,3-benzodioxole with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 1,3-benzodioxole and cyclohexyl isocyanate.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole ring is believed to play a crucial role in binding to the target proteins, while the cyclohexylurea moiety enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-3-phenylurea: This compound has a phenyl group instead of a cyclohexyl group, which may affect its biological activity and solubility.
1-(1,3-Benzodioxol-5-yl)-3-methylurea: The presence of a methyl group instead of a cyclohexyl group can lead to differences in reactivity and pharmacokinetics.
1-(1,3-Benzodioxol-5-yl)-3-ethylurea: Similar to the methyl derivative, the ethyl group can influence the compound’s properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)19-9-18-12/h6-8,10H,1-5,9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNZLRJBWHJAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.